Product packaging for 2-Propynal, 3-(2-thienyl)-(Cat. No.:CAS No. 13781-33-4)

2-Propynal, 3-(2-thienyl)-

Cat. No.: B14720523
CAS No.: 13781-33-4
M. Wt: 136.17 g/mol
InChI Key: UAYNIWKGZIESFI-UHFFFAOYSA-N
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Description

Contextualization of Thiophene-Alkyne-Aldehyde Systems in Organic Chemistry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgrroij.com Its derivatives are integral to numerous applications, from pharmaceuticals to organic electronics. nih.govrsc.org The combination of a thiophene unit with an alkyne (a carbon-carbon triple bond) and an aldehyde functional group creates a unique chemical system with a rich and diverse reactivity profile.

The alkyne moiety provides a site for various chemical transformations, including addition reactions, cycloadditions, and coupling reactions, which are fundamental to the synthesis of complex organic molecules. nih.govmdpi.com The aldehyde group, on the other hand, is a versatile functional handle that can participate in a wide array of reactions, such as nucleophilic additions and condensations, allowing for the introduction of diverse molecular fragments. researchgate.net The strategic placement of these functional groups on the thiophene scaffold gives rise to a class of compounds with significant potential for the construction of novel materials and biologically active molecules.

The synthesis of thiophene derivatives has evolved from classical condensation reactions to more innovative and regioselective methods involving the cyclization of functionalized alkynes. nih.govmdpi.com These modern synthetic strategies offer greater control over the final structure of the thiophene-containing molecule, which is crucial for tailoring its properties for specific applications.

Significance within Conjugated Organic Molecules and Heterocyclic Chemistry

The true significance of 2-Propynal, 3-(2-thienyl)- and related thiophene-alkyne systems lies in their contribution to the field of conjugated organic molecules. In these molecules, alternating single and multiple bonds create a delocalized π-electron system, which is responsible for their unique electronic and optical properties.

Thiophene-based conjugated polymers, such as polythiophene, are renowned for their electrical conductivity upon doping, making them key components in organic electronics. wikipedia.orgacs.org The incorporation of an alkyne and an aldehyde into the thiophene backbone introduces further possibilities for tuning the electronic properties and for post-polymerization functionalization. This allows for the development of materials with tailored band gaps, charge transport characteristics, and processability. acs.org

The aldehyde functionality in thiophene-based polymers has been shown to be a valuable tool for creating functionalizable and adhesive semiconducting materials. researchgate.net This opens up avenues for applications in bioelectronics and sensors, where the ability to chemically modify the surface of the material is paramount.

The study of thiophene-based conjugated oligomers, which are well-defined, shorter versions of polymers, provides fundamental insights into the relationship between molecular structure and material properties. rsc.org These oligomers serve as model systems for understanding charge transport and self-assembly, which are critical for the performance of organic electronic devices.

In essence, 2-Propynal, 3-(2-thienyl)- represents a key molecular motif that bridges the gap between fundamental heterocyclic chemistry and the advanced field of conjugated organic materials. Its unique combination of a thiophene ring, an alkyne, and an aldehyde group provides a powerful platform for the design and synthesis of next-generation organic electronic materials with enhanced performance and functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4OS B14720523 2-Propynal, 3-(2-thienyl)- CAS No. 13781-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13781-33-4

Molecular Formula

C7H4OS

Molecular Weight

136.17 g/mol

IUPAC Name

3-thiophen-2-ylprop-2-ynal

InChI

InChI=1S/C7H4OS/c8-5-1-3-7-4-2-6-9-7/h2,4-6H

InChI Key

UAYNIWKGZIESFI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CC=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Propynal, 3 2 Thienyl

Reactivity of the Propynal Moiety

The propynal portion of the molecule, characterized by an aldehyde group and a carbon-carbon triple bond, is the primary site for a variety of chemical reactions. wikipedia.org

Oxidation Reactions of the Aldehyde Group

The aldehyde group in 2-Propynal, 3-(2-thienyl)- can be readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. libretexts.org For instance, oxidation of a primary alcohol can yield an aldehyde, which can be further oxidized to a carboxylic acid. libretexts.org This susceptibility to oxidation is a key characteristic of the aldehyde functionality. libretexts.org

Reduction Reactions of the Aldehyde and Alkyne Groups

Both the aldehyde and alkyne groups of 2-Propynal, 3-(2-thienyl)- can undergo reduction. The aldehyde can be reduced to a primary alcohol. The alkyne group can be reduced to either an alkene or an alkane, depending on the reaction conditions and the catalyst used.

For the selective reduction of the alkyne to a cis-alkene, a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead and quinoline) is often employed. youtube.com This catalyst allows for the addition of hydrogen in a syn-manner, resulting in the formation of a Z-alkene. youtube.com Alternatively, using sodium in liquid ammonia (B1221849) typically leads to the formation of a trans-alkene via a radical anion intermediate. khanacademy.org Complete reduction of the alkyne to an alkane can be achieved through catalytic hydrogenation using catalysts like platinum, palladium, or nickel. youtube.com

Nucleophilic Addition Reactions to the Alkyne

The carbon-carbon triple bond in the propynal moiety is electron-deficient due to the presence of the adjacent electron-withdrawing aldehyde group, making it susceptible to nucleophilic attack. libretexts.orgacs.org This type of reaction, known as a conjugate or Michael addition, is a valuable method for forming new carbon-heteroatom or carbon-carbon bonds. acs.orgbham.ac.uk Softer nucleophiles tend to favor the 1,4-addition to the acetylenic moiety. acs.orgresearchgate.net The presence of electron-withdrawing groups in conjugation with the alkyne enhances its reactivity towards nucleophiles. acs.orgbham.ac.uk

Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle that exhibits reactivity distinct from that of benzene (B151609).

Electrophilic Aromatic Substitution Pathways (General Thiophene Reactivity)

The thiophene ring is more reactive than benzene towards electrophilic aromatic substitution due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate carbocation. numberanalytics.comwikipedia.org Substitution typically occurs preferentially at the C2 (or α) position, which is adjacent to the sulfur atom. pharmaguideline.compearson.com Common electrophilic substitution reactions for thiophene include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.comwikipedia.org For example, thiophene can be brominated approximately 10^7 times faster than benzene. wikipedia.org

The mechanism of electrophilic substitution in thiophene is similar to that of benzene, involving the initial attack of an electrophile to form a resonance-stabilized cationic intermediate (an "onium" intermediate), followed by the loss of a proton to restore aromaticity. numberanalytics.comresearchgate.net

Nucleophilic Reactions on the Thiophene Ring (General Thiophene Reactivity)

While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on the thiophene ring, particularly when it is substituted with strong electron-withdrawing groups. pharmaguideline.comquimicaorganica.org Thiophene derivatives with such substituents are more reactive in nucleophilic substitution reactions than their benzene analogues. uoanbar.edu.iqscite.ai The presence of a group like a nitro group can facilitate nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex. quimicaorganica.org

Conjugate and Cycloaddition Reactions

The unique molecular architecture of 2-Propynal, 3-(2-thienyl)-, featuring both an aldehyde and an alkyne functional group conjugated with a thiophene ring, provides a rich platform for a variety of conjugate and cycloaddition reactions. These reactions are fundamental in expanding the molecular complexity and exploring the synthetic utility of this compound.

Photochemical [2+2] cycloadditions represent a powerful method for constructing strained four-membered rings. libretexts.org These reactions typically involve the excitation of one of the reacting partners by light to an excited state, which then undergoes a cycloaddition with the other partner. libretexts.org In the context of 2-Propynal, 3-(2-thienyl)-, the conjugated system allows for light absorption, enabling its participation in such reactions.

The reaction of an alkyne with an alkene under photochemical conditions can lead to the formation of a cyclobutene (B1205218) ring. Specifically, TFP (Trifluoromethylphenyl)-substituted aryl alkynes have been shown to be potent photochemical alkylating agents that react with various π-systems. beilstein-journals.org The reaction is believed to proceed through a photoinduced electron transfer from the thiophene to the singlet excited state of the diaryl acetylene (B1199291), leading to the initial formation of a cyclobutene product which may undergo further photorearrangement. beilstein-journals.org For 2-Propynal, 3-(2-thienyl)-, a similar photochemical reactivity with alkenes would be expected, yielding highly functionalized cyclobutene derivatives.

It is important to note that thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, but they can occur with certain substrates like ketenes. libretexts.orgyoutube.com However, for simple alkynes and alkenes, the photochemical pathway is the predominant mode for [2+2] cycloadditions. libretexts.org

Table 1: Examples of [2+2] Cycloaddition Reactions

Reactant 1Reactant 2ConditionProduct Type
2-Propynal, 3-(2-thienyl)-AlkenePhotochemical (UV)Cyclobutene derivative
KeteneAlkeneThermalCyclobutanone derivative youtube.com
CarbonylAlkenePhotochemical (UV)Oxetane (Paterno-Büchi reaction) libretexts.org

Diels-Alder Reactions Involving Thiophenes and Alkynes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of organic synthesis. sigmaaldrich.comorganic-chemistry.org In the context of 2-Propynal, 3-(2-thienyl)-, the thiophene ring can act as the diene component, while the alkyne can act as the dienophile. However, the aromatic nature of thiophene makes it a relatively poor diene compared to less aromatic counterparts like furan (B31954). nih.gov Consequently, harsh reaction conditions such as high pressure are often required to promote Diels-Alder reactions with thiophene. nih.govresearchgate.net

To enhance the reactivity of the thiophene ring as a diene, it can be converted to a thiophene S-oxide. researchgate.net This modification disrupts the aromaticity of the thiophene ring, making it a more effective diene in [4+2] cycloadditions. researchgate.net The resulting thiophene S-oxide can then react with a dienophile, such as the alkyne moiety in another molecule of 2-Propynal, 3-(2-thienyl)- or other alkynes.

Conversely, the activated alkyne in 2-Propynal, 3-(2-thienyl)-, can serve as a potent dienophile in Diels-Alder reactions with various dienes. The electron-withdrawing aldehyde group enhances the dienophilic character of the alkyne. For example, it can react with cyclic dienes like cyclopentadiene (B3395910) or furan to yield bicyclic adducts.

A significant feature of Diels-Alder reactions involving thiophenes is the subsequent extrusion of sulfur from the initial cycloadduct. nih.gov This sulfur extrusion is a key step in the synthesis of various aromatic compounds. The initial [4+2] cycloaddition between a thiophene and an alkyne yields a bicyclic adduct containing a sulfur bridge. researchgate.net This adduct is often unstable and can spontaneously lose sulfur (as S) or sulfur monoxide (SO) if a thiophene S-oxide is used, or sulfur dioxide (SO2) if a thiophene S,S-dioxide is used, to generate a new aromatic ring. nih.govstackexchange.comrsc.org

This dearomative intramolecular Diels-Alder/sulfur extrusion reaction sequence has been successfully employed to afford fluoranthenes in moderate to excellent yields. nih.gov The proximity of the reactive sites plays a crucial role in the efficiency of this reaction. nih.gov The use of a sulfur scavenger, such as tri(o-tolyl)phosphine, can effectively suppress side reactions. nih.gov

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. utoronto.ca The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and is a powerful tool for chemical functionalization. utoronto.caresearchgate.net

The terminal alkyne of 2-Propynal, 3-(2-thienyl)- is an ideal handle for click chemistry functionalization. It can readily react with a wide variety of organic azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. youtube.comnih.gov This reaction is highly efficient and tolerant of many other functional groups, making it a versatile method for attaching this thienyl-containing scaffold to other molecules, including polymers, biomolecules, and surfaces. google.comnih.govrsc.org The resulting triazole is an aromatic and stable linker. youtube.com

Table 2: Click Chemistry Functionalization of 2-Propynal, 3-(2-thienyl)-

ReagentCatalystProduct
Organic Azide (R-N₃)Copper(I)1,4-disubstituted 1,2,3-triazole

Derivatization Strategies of 2-Propynal, 3-(2-thienyl)-

The presence of a reactive aldehyde group in 2-Propynal, 3-(2-thienyl)- allows for a multitude of derivatization strategies, enabling the synthesis of a diverse library of related compounds with potentially new properties and applications.

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide array of chemical transformations. youtube.comyoutube.com These reactions can be broadly categorized into oxidation, reduction, and nucleophilic addition reactions.

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromic acid. youtube.com Conversely, it can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. khanacademy.org Some key examples include:

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted into an acetal, which can serve as a protecting group for the aldehyde. youtube.com

Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) across the carbonyl group leads to the formation of a cyanohydrin. khanacademy.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide. youtube.com The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.

Grignard and Organolithium Reagents: The addition of organometallic reagents like Grignard reagents or organolithium reagents to the aldehyde results in the formation of a secondary alcohol after an acidic workup. youtube.com

These derivatization reactions of the aldehyde group, in conjunction with the reactivity of the alkyne, make 2-Propynal, 3-(2-thienyl)- a highly versatile building block in organic synthesis.

Table 3: Common Derivatization Reactions of the Aldehyde Group

Reaction TypeReagent(s)Product Functional Group
OxidationKMnO₄ or H₂CrO₄Carboxylic Acid youtube.com
ReductionNaBH₄ or LiAlH₄Primary Alcohol
Acetal FormationAlcohol, Acid CatalystAcetal youtube.com
Imine FormationPrimary AmineImine
Cyanohydrin FormationHCN or NaCN/H⁺Cyanohydrin khanacademy.org
Wittig ReactionPhosphorus YlideAlkene youtube.com
Grignard AdditionGrignard Reagent, then H₃O⁺Secondary Alcohol youtube.com

Functionalization through the Alkyne Group

The chemical behavior of 2-Propynal, 3-(2-thienyl)- is significantly influenced by the presence of the activated carbon-carbon triple bond. The conjugation of the alkyne moiety with both the electron-withdrawing aldehyde group and the electron-rich thiophene ring imparts a unique electronic character to the molecule. This arrangement renders the alkyne susceptible to a variety of chemical transformations, allowing for its elaboration into more complex molecular architectures. The primary pathways for functionalizing the alkyne group involve its participation in cyclization and addition reactions.

One of the most well-established transformations for α,β-acetylenic aldehydes is their reaction with binucleophiles to construct heterocyclic rings. These reactions leverage the electrophilic nature of both the carbonyl carbon and the β-alkynyl carbon. A prominent example of this reactivity is the cyclocondensation with amidines, such as guanidine (B92328) or thiourea, to furnish substituted pyrimidine (B1678525) rings.

In this type of reaction, the process is initiated by a nucleophilic attack, typically a Michael-type 1,4-addition, of one of the amino groups of the guanidine onto the β-carbon of the alkyne. This is followed by an intramolecular cyclization, where the second amino group attacks the electrophilic aldehyde carbon. The subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of a stable, aromatic 2-aminopyrimidine (B69317) ring. This transformation serves as an efficient method for converting the linear propynal scaffold into a valuable heterocyclic system, effectively functionalizing the original alkyne group by incorporating it into the new ring structure. The general reaction of α,β-unsaturated carbonyl compounds with guanidine is a foundational method for pyrimidine synthesis. ajol.info

The table below outlines the representative cyclocondensation reaction of 2-Propynal, 3-(2-thienyl)- with guanidine.

Table 1: Cyclocondensation of 2-Propynal, 3-(2-thienyl)-

Reactant A Reactant B Product Reaction Type
2-Propynal, 3-(2-thienyl)- Guanidine 2-Amino-4-(2-thienyl)pyrimidine Cyclocondensation

This reaction pathway highlights how the alkyne group, in concert with the adjacent aldehyde, acts as a three-carbon building block for the synthesis of important heterocyclic structures like substituted pyrimidines, which are significant scaffolds in medicinal chemistry. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1D NMR (¹H NMR, ¹³C NMR) Spectral Analysis

One-dimensional NMR provides the foundational data for structural analysis.

¹H NMR Spectroscopy: This technique detects the signals from hydrogen nuclei (protons). The chemical shift (δ) of each proton is indicative of its electronic environment. For 2-Propynal, 3-(2-thienyl)-, distinct signals would be expected for the aldehydic proton, the protons on the thiophene (B33073) ring, and the acetylenic proton. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in the splitting of signals, providing valuable information about the connectivity of the molecule. For instance, the protons on the thiophene ring would exhibit characteristic coupling patterns (doublets, triplets of doublets, etc.) based on their positions relative to each other.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2-Propynal, 3-(2-thienyl)- would produce a distinct signal. The chemical shifts would differentiate the carbonyl carbon of the aldehyde, the sp-hybridized carbons of the alkyne, and the sp²-hybridized carbons of the thiophene ring. The expected chemical shift regions for these functional groups are well-established. oregonstate.edu

Hypothetical ¹H and ¹³C NMR Data for 2-Propynal, 3-(2-thienyl)-

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Aldehyde (CHO)~9.0-10.0~175-185
Thiophene H-5~7.5-7.8~130-140
Thiophene H-4~7.0-7.2~125-135
Thiophene H-3~7.3-7.6~120-130
Acetylenic C≡CH-~80-90
Acetylenic C≡C-Th-~90-100
Thiophene C-2-~135-145
Thiophene C-3-~120-130
Thiophene C-4-~125-135
Thiophene C-5-~130-140

2D NMR Techniques for Structural Assignment

Two-dimensional NMR techniques are powerful tools that reveal correlations between different nuclei, providing unambiguous structural assignments.

Correlated Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of protons that are on adjacent carbon atoms or are otherwise spin-coupled. For 2-Propynal, 3-(2-thienyl)-, COSY would be instrumental in confirming the connectivity of the protons on the thiophene ring by showing correlations between H-3, H-4, and H-5.

Heteronuclear Single-Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. This is a crucial step in assigning the ¹³C NMR spectrum. For 2-Propynal, 3-(2-thienyl)-, HSQC would show cross-peaks connecting the aldehydic proton to the carbonyl carbon, and each thiophene proton to its corresponding carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides through-space correlations and is invaluable for determining the three-dimensional structure and conformation of a molecule. For 2-Propynal, 3-(2-thienyl)-, NOESY could reveal spatial proximities between the aldehydic proton and the H-3 proton of the thiophene ring, helping to establish the preferred orientation of the propynal group relative to the thiophene ring.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Propynal, 3-(2-thienyl)- is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. Theoretical and experimental studies on related thiophene derivatives provide a strong basis for the assignment of these bands. nih.govmdpi.comresearchgate.net

Key vibrational modes include the stretching of the aldehyde C-H bond, the carbonyl (C=O) group, the carbon-carbon triple bond (C≡C), and various vibrations associated with the thiophene ring. The presence of the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, gives rise to characteristic C-H, C=C, and C-S stretching and bending vibrations. jchps.comnih.gov The aldehyde group is clearly identifiable by the C=O stretching frequency. The alkyne C≡C stretch is also a key diagnostic peak.

Table 1: Predicted FT-IR Vibrational Frequencies for 2-Propynal, 3-(2-thienyl)-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAldehyde2850-2750Medium
C≡C StretchAlkyne2260-2100Medium to Weak
C=O StretchAldehyde1700-1680Strong
C=C StretchThiophene Ring1600-1500Medium
C-H BendingThiophene Ring1450-1300Variable
C-S StretchThiophene Ring850-600Medium

Note: The exact peak positions can be influenced by the electronic effects of the substituents and the physical state of the sample.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the polarizability of the molecule's bonds. FT-Raman is particularly sensitive to non-polar bonds, making it an excellent tool for observing the C≡C and C-S stretching vibrations in 2-Propynal, 3-(2-thienyl)-. biointerfaceresearch.com The combination of FT-IR and FT-Raman provides a more complete vibrational analysis. nih.govresearchgate.netnih.gov

In the FT-Raman spectrum of this compound, the C≡C stretching vibration is expected to produce a strong and sharp signal. The symmetric vibrations of the thiophene ring are also typically more prominent in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Predicted FT-Raman Active Vibrational Frequencies for 2-Propynal, 3-(2-thienyl)-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡C StretchAlkyne2260-2100Strong
C=C StretchThiophene Ring1600-1500Strong
Ring BreathingThiophene Ring~1000Medium
C-S StretchThiophene Ring850-600Strong

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within 2-Propynal, 3-(2-thienyl)-. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The extended conjugation provided by the thiophene ring, alkyne, and carbonyl group is expected to result in absorption bands in the near-UV region. slideshare.net

The primary electronic transitions anticipated for this molecule are π → π* and n → π* transitions. youtube.com The π → π* transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals, are typically of high intensity. The n → π* transitions, which involve the promotion of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital, are generally of lower intensity. youtube.com The solvent environment can influence the position of these absorption bands. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for 2-Propynal, 3-(2-thienyl)-

Electronic TransitionChromophoreExpected Wavelength Range (nm)
π → πThienyl-propynal conjugated system250-350
n → πCarbonyl group300-400

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 2-Propynal, 3-(2-thienyl)-, the mass spectrum would confirm the molecular formula, C₇H₄OS.

The initial step in mass spectrometry is the ionization of the molecule, typically resulting in a molecular ion peak ([M]⁺). docbrown.infodocbrown.info The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental composition. Subsequent fragmentation of the molecular ion provides a unique pattern of daughter ions that can be used to deduce the structure of the original molecule. uab.edu

Common fragmentation pathways for this molecule would likely involve the loss of the formyl radical (•CHO), cleavage of the bond between the thiophene ring and the propynal side chain, and fragmentation of the thiophene ring itself. nist.gov The base peak, the most abundant ion in the spectrum, would correspond to the most stable fragment ion. docbrown.info

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-Propynal, 3-(2-thienyl)-

m/zProposed Fragment IonPossible Neutral Loss
136[C₇H₄OS]⁺ (Molecular Ion)-
107[C₆H₃S]⁺CHO
83[C₄H₃S]⁺C₃HO

Advanced Spectroscopic Data Analysis Methodologies

To enhance the interpretation of experimental spectroscopic data, computational methods such as Density Functional Theory (DFT) are often employed. mdpi.comresearchgate.net DFT calculations can predict molecular geometries, vibrational frequencies, and electronic transition energies with a high degree of accuracy. jchps.com

By comparing the theoretically calculated spectra with the experimental FT-IR, FT-Raman, and UV-Vis data, a more confident and detailed assignment of the spectral features can be achieved. biointerfaceresearch.comnih.gov Natural Bond Orbital (NBO) analysis, another computational tool, can provide insights into the electronic delocalization and hyperconjugative interactions within the molecule, further explaining the observed spectroscopic properties. nih.gov The use of two-dimensional mass spectrometry (2D MS) can also provide more detailed correlation between precursor and fragment ions in complex mixtures. nih.gov

Computational Chemistry and Electronic Structure Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. jetir.orgresearchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for studying a range of molecular systems, including those containing thiophene (B33073). scholaris.ca

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the conformational analysis. For 2-Propynal, 3-(2-thienyl)-, this involves rotation around the single bond connecting the thiophene ring to the propynal side chain. DFT calculations can be used to explore the potential energy surface associated with this rotation to identify the most stable conformers.

Table 1: Illustrative Optimized Geometrical Parameters for 2-Propynal, 3-(2-thienyl)-

ParameterDescriptionExpected Value (Å or °)
C=OCarbonyl bond length~1.21
C≡CAlkyne bond length~1.20
C-S (ring)Thiophene C-S bond length~1.72
C-C (ring-chain)Bond connecting ring and chain~1.43
∠(C-C≡C)Angle along the propynal chain~178
∠(C-C-C=O)Angle at the aldehyde carbon~124

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups found in computational studies.

Once the molecule's geometry is optimized, DFT calculations can predict its vibrational spectrum (FT-IR and FT-Raman). researchgate.net These calculations produce a set of harmonic vibrational frequencies, which correspond to the different ways the molecule can vibrate. To improve agreement with experimental data, these calculated frequencies are often uniformly scaled. researchgate.net

A Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific types of molecular motion, such as stretching, bending, or torsional modes. jetir.orgmdpi.com For 2-Propynal, 3-(2-thienyl)-, characteristic vibrational modes would include the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, C-H stretching modes, and various in-plane and out-of-plane vibrations of the thiophene ring. jetir.orgmdpi.com This detailed assignment is crucial for interpreting experimental spectra and confirming the molecular structure. mdpi.com

Table 2: Predicted Principal Vibrational Frequencies and Assignments

ModeDescriptionApproximate Frequency (cm⁻¹)
ν(C-H)Thiophene C-H stretch3100-3150
ν(C≡C)Alkyne C≡C stretch2150-2200
ν(C=O)Aldehyde C=O stretch1680-1710
ν(C=C)Thiophene ring stretches1400-1550
δ(C-H)In-plane C-H bending1000-1300
γ(C-H)Out-of-plane C-H bending700-900

Note: Frequencies are approximate and based on typical ranges for these functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study molecules in their excited states. It is a powerful tool for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. scholaris.caresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. libretexts.org The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that provides insight into a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov A smaller gap generally implies higher reactivity and longer wavelength absorption in the UV-Vis spectrum. libretexts.org

For 2-Propynal, 3-(2-thienyl)-, the π-conjugated system is expected to result in a relatively small HOMO-LUMO gap. nih.govresearchgate.net The HOMO is likely to be localized primarily on the electron-rich thiophene ring, while the LUMO is expected to be distributed over the electron-withdrawing propynal group. This spatial separation facilitates an intramolecular charge transfer (ICT) upon electronic excitation. nih.gov

Table 3: Representative Frontier Orbital Properties

PropertyDescription
HOMO EnergyEnergy of the highest occupied molecular orbital.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)Energy difference (LUMO - HOMO), related to chemical reactivity and electronic transitions.

TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netresearchgate.net The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands.

For a conjugated molecule like 2-Propynal, 3-(2-thienyl)-, the most intense and lowest-energy absorption band is expected to correspond to a π → π* transition. researchgate.net This transition involves promoting an electron from the HOMO (a π-bonding orbital) to the LUMO (a π*-antibonding orbital). acs.org Analysis of the orbitals involved in each calculated transition allows for a detailed assignment of the spectrum, which can be invaluable for the design of materials with specific optical properties. researchgate.netacs.org However, it is noted that for some thiophene-based compounds, standard TD-DFT methods can sometimes predict an incorrect ordering of excited states, highlighting the importance of careful method selection. acs.orgnih.gov

Analysis of Intermolecular Interactions

Understanding how molecules interact with each other is key to predicting their solid-state packing and macroscopic properties. Computational methods can provide a detailed picture of these non-covalent interactions. Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular contacts in a crystal structure. nih.govnih.gov By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify specific interactions, such as hydrogen bonds (e.g., C-H···O) and π-π stacking, and determine their relative importance. researchgate.netresearchgate.netacs.org For 2-Propynal, 3-(2-thienyl)-, interactions involving the sulfur atom, the carbonyl oxygen, and the aromatic π-system would be of particular interest. researchgate.netacs.org

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which shows the charge distribution around the molecule. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this molecule, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the hydrogen atoms, guiding the understanding of how it interacts with other molecules. nih.gov

Advanced Computational Approaches for Molecular Prediction

Beyond the static picture of electronic structure provided by AIM and NBO analyses, advanced computational methods can be employed to predict the dynamic behavior and reactivity of 2-Propynal, 3-(2-thienyl)-.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. Key reactivity indices include:

Fukui Functions : These indicate the most likely sites for nucleophilic and electrophilic attack. For 2-Propynal, 3-(2-thienyl)-, the Fukui functions would likely identify the aldehyde carbon as a primary electrophilic site and the oxygen and sulfur atoms, as well as the carbons of the thiophene ring, as potential nucleophilic centers.

Global Hardness and Softness : These parameters provide a measure of the molecule's resistance to change in its electron distribution. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally corresponds to lower hardness and higher reactivity.

Ab Initio Molecular Dynamics (AIMD) simulations can be used to study the behavior of 2-Propynal, 3-(2-thienyl)- at finite temperatures. AIMD would allow for the exploration of its conformational landscape, vibrational dynamics, and potential reaction pathways without the need for pre-defined reaction coordinates. This would be particularly useful for understanding its behavior in different solvent environments or its interaction with other molecules.

These advanced computational approaches, in conjunction with AIM and NBO analyses, provide a comprehensive theoretical framework for understanding and predicting the chemical properties of 2-Propynal, 3-(2-thienyl)-.

Applications in Materials Science and Polymer Chemistry

Development of Optoelectronic Materials

Thiophene-containing polymers are renowned for their application in optoelectronic devices due to their favorable electronic and optical properties. While direct studies on polymers derived solely from 2-Propynal, 3-(2-thienyl)- are not extensively documented, the structural motifs present in the molecule are highly relevant to the design of optoelectronic materials. The conjugated system formed by the thiophene (B33073) ring and the carbon-carbon triple bond can be extended through polymerization, leading to materials with tunable band gaps and light-emitting capabilities. The synthesis of polymers containing thienyl and acetylene (B1199291) units has been shown to result in materials with significant absorption in the visible spectrum and potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Precursors for Organic Solar Cells and Polymer Semiconductors

The development of efficient organic solar cells (OSCs) relies on the design of novel donor and acceptor materials. Thiophene-based polymers are widely used as donor materials in bulk heterojunction solar cells. Thenoyl-functionalized polythiophenes, for instance, have been shown to exhibit deep highest occupied molecular orbital (HOMO) energy levels, which is a desirable characteristic for achieving high open-circuit voltages in OSCs. rsc.org The incorporation of the electron-withdrawing aldehyde group in 2-Propynal, 3-(2-thienyl)- could similarly influence the electronic properties of the resulting polymer, making it a potential candidate for use in organic photovoltaic applications. Furthermore, the ability to create polymers with both electron-donating (thiophene) and electron-accepting moieties is a key strategy in designing materials for solar cells.

Synthesis of Functionalizable Semiconducting Polymers

The synthesis of semiconducting polymers that can be easily functionalized is crucial for tailoring their properties and for their integration into various devices.

Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto electrode surfaces. mit.edu Thiophene and its derivatives are readily polymerizable through electrochemical methods. The process typically involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. While the direct electropolymerization of thiophene aldehydes can sometimes be challenging due to potential side reactions of the aldehyde group, strategies have been developed to overcome this, such as the synthesis of trimers where the thiophene-aldehyde is capped by other polymerizable units. nih.gov The electropolymerization of monomers containing both thiophene and acetylene functionalities can lead to the formation of cross-linked, stable polymer networks on electrode surfaces.

The aldehyde group in 2-Propynal, 3-(2-thienyl)- offers a reactive site for post-polymerization modification. Aldehyde-bearing thiophene-based polymers have demonstrated strong adhesion to surfaces like indium tin oxide (ITO), a common transparent conductor used in electronic devices. nih.gov This enhanced adhesion is critical for the fabrication of robust and long-lasting devices. Moreover, the aldehyde functionality provides a convenient handle for attaching other molecules, such as fluorescent dyes or bioactive compounds, to the polymer surface. This opens up possibilities for creating functional surfaces for sensors, bioelectronics, and other specialized applications.

Electronic Properties of Thienyl Sulfur Atom in Oligomerization and Polymerization

The sulfur atom in the thiophene ring plays a crucial role in the electronic structure and properties of the resulting polymers. Valence effective Hamiltonian (VEH) calculations on various sulfur-containing conjugated polymers have shown that the sulfur atoms are important for connecting the conjugated systems of adjacent monomer units. mit.edu This interaction contributes to the bandwidth of the highest occupied molecular orbital and, consequently, to the conductivity of the polymer after doping. The electronic influence of the sulfur atom is a key factor in the design of thiophene-based conducting polymers with optimized performance.

Chiral Recognition and Separation in Material Science

The development of materials capable of chiral recognition is of great importance in fields such as pharmaceuticals, catalysis, and sensor technology. While there is no direct report on the use of polymers from 2-Propynal, 3-(2-thienyl)- for chiral recognition, the synthesis of chiral polymers from various monomers is a well-established field. Helical polymers, for instance, can be designed to have specific binding sites for chiral guests. nih.govrsc.org The functionalizability of a polymer derived from 2-Propynal, 3-(2-thienyl)- could potentially allow for the introduction of chiral moieties, leading to materials capable of enantioselective recognition and separation. byu.edunih.gov The design of such materials often involves creating a polymer with a defined three-dimensional structure that can interact differently with the two enantiomers of a chiral molecule.

Role As a Synthetic Intermediate for Complex Molecules and Heterocycles

Building Block for Thiophene-Containing Complex Organic Molecules

Thiophene (B33073) and its derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous approved drugs and organic semiconductors. nih.govsigmaaldrich.comossila.com The compound 2-Propynal, 3-(2-thienyl)- acts as a fundamental starting material, retaining the beneficial electronic properties of the thiophene ring while providing reactive sites for further molecular elaboration.

The synthesis of complex organic molecules often begins with foundational heterocyclic building blocks. sigmaaldrich.com The propynal moiety of 2-Propynal, 3-(2-thienyl)- allows for its incorporation into larger systems. For instance, the aldehyde can be transformed, and the alkyne can participate in reactions like the Corey-Fuchs procedure to generate extended π-systems. nih.gov A related compound, 3-(trimethylsilyl)-2-propynal, is used to create silicon-containing chiral tertiary phosphine (B1218219) oxides, which are themselves building blocks for advanced metal complex catalysts. sigmaaldrich.cnsigmaaldrich.com This highlights the potential of the propynal unit in creating functionally complex molecules. The strategic combination of reactions, such as Stetter or Mannich reactions on a thiophene core, can lead to the formation of intricate diketones which are precursors to larger systems like terthiophenes. nih.gov

Table 1: Examples of Complex Molecules Derived from Thiophene Building Blocks

Starting Material Class Reaction Type Resulting Complex Molecule Reference
2-Thiophenealdehyde Corey-Fuchs, Oxidative Coupling Bis-thienylbutadiyne nih.gov
2-Acetylthiophene Mannich, Stetter Reaction 1,4-di-(2′-thienyl)-1,4-butanedione nih.gov

Synthesis of Fused Thiophene Heterocycles (e.g., Thieno[3,2-b]thiophenes)

Fused thiophene systems, particularly thieno[3,2-b]thiophene (B52689), are of significant interest for their applications in optoelectronic materials, including organic field-effect transistors (OFETs) and organic solar cells. mdpi.comresearchgate.netresearchgate.net These planar, electron-rich scaffolds facilitate efficient charge transport and intermolecular interactions. mdpi.com The synthesis of the thieno[3,2-b]thiophene core often involves multi-step procedures starting from substituted thiophenes. mdpi.comnih.gov

While many syntheses start with precursors like 3-bromothiophene (B43185) or 3-nitrothiophenes, the structure of 2-Propynal, 3-(2-thienyl)- is well-suited for constructing the fused ring. researchgate.netnih.gov The synthesis of thieno[3,2-b]thiophenes can be achieved through cascade cyclization of alkynyl diols or the cyclization of precursors containing a sulfur-based nucleophile that can attack an alkyne. mdpi.com For example, a common strategy involves the intramolecular cyclization of a thiophene derivative bearing a side chain with a thio-group and an appropriate electrophile. The aldehyde of 2-Propynal, 3-(2-thienyl)- could be converted into a suitable functional group that, in a subsequent step, facilitates the cyclization involving the alkyne to form the second thiophene ring. Another approach is the reaction with a sulfur source that enables the formation of the fused ring system. researchgate.net The synthesis of thiophene-fused thiopyrylium (B1249539) salts has been demonstrated through intramolecular Friedel-Crafts cyclization of diarylthioethers, a process that underscores the utility of cyclization reactions in forming fused systems. nih.gov

Table 2: Synthetic Strategies for Thieno[3,2-b]thiophenes

Starting Material Key Reaction Significance Reference(s)
3-Bromothiophene Lithiation, reaction with sulfur, cyclization Traditional, multi-step method researchgate.netnih.gov
Alkynyl diols Bisulfur/biselenium cyclization Step-efficient protocol mdpi.com
3-Nitrothiophene-dicarboxylates Nucleophilic substitution, Dieckman condensation Construction from nitrothiophenes researchgate.net

Intermediates in the Synthesis of Specific Pyrazoles and Oxadiazoles

The α,β-alkynyl aldehyde structure of 2-Propynal, 3-(2-thienyl)- is a classic precursor for the synthesis of five-membered heterocycles. The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) and its derivatives is a well-established and efficient method for constructing pyrazole (B372694) rings. acs.orgnih.gov

Specifically, 2-Propynal, 3-(2-thienyl)- can react with hydrazine hydrate (B1144303) to yield a thienyl-substituted pyrazole. The reaction proceeds through the initial formation of a hydrazone at the aldehyde, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the alkyne, leading to cyclization and the formation of the aromatic pyrazole ring. This methodology allows for the synthesis of compounds such as (E)-3-[2-(2-thienyl)vinyl]-1H-pyrazole, a molecule noted for its ability to exist in various tautomeric forms. google.com

Similarly, this intermediate is valuable for synthesizing 1,3,4-oxadiazoles. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of N,N'-diacylhydrazine precursors, frequently using dehydrating agents like phosphorus oxychloride. farmaciajournal.comcardiff.ac.uk The aldehyde group of 2-Propynal, 3-(2-thienyl)- can be oxidized to the corresponding carboxylic acid, which is then converted to a hydrazide. This thiophene-containing hydrazide can then be reacted with another acyl chloride and subsequently cyclized to form a 2,5-disubstituted-1,3,4-oxadiazole bearing a thienyl moiety. farmaciajournal.comnih.gov

Table 3: Heterocycle Synthesis from 2-Propynal, 3-(2-thienyl)- and Related Precursors

Target Heterocycle Key Precursor(s) Reaction Type Reference
Pyrazole α,β-Unsaturated carbonyl, Hydrazine Condensation, Cyclization acs.orggoogle.com
1,3,4-Oxadiazole N,N'-Diacylhydrazine Dehydrative Cyclization farmaciajournal.comnih.gov
Pyrano[2,3-c]pyrazole Chalcone, Hydrogen peroxide Oxidative Cyclization (AFO reaction) nih.gov

Precursor in the Assembly of Complex Molecular Scaffolds

A molecular scaffold is a core structure upon which further functional groups and molecular entities are assembled to create a complex, functional system. nih.govnih.gov The bifunctional nature of 2-Propynal, 3-(2-thienyl)- makes it an ideal precursor for the assembly of such scaffolds. The aldehyde and alkyne groups represent orthogonal reactive handles that can be addressed in a stepwise manner to build molecular complexity.

This approach is central to modern synthetic strategies, including the development of heterobifunctional molecules like PROTACs, where different molecular fragments are connected via linkers to achieve a specific biological function. nih.gov 2-Propynal, 3-(2-thienyl)- can act as a central linking unit. For example, the aldehyde could be used to connect to one part of a target molecule via reductive amination or Wittig-type reactions, while the alkyne remains available for a subsequent "click" reaction (e.g., a copper-catalyzed azide-alkyne cycloaddition) to attach a second component. This modular approach is essential for creating libraries of complex molecules for screening purposes. nih.gov

Furthermore, the thienothiophene framework, which can be synthesized from precursors like 2-Propynal, 3-(2-thienyl)-, is itself a valuable scaffold for building materials for (opto)electronics. mdpi.com The ability to functionalize this rigid, planar core at specific positions allows for the fine-tuning of its electronic and physical properties. The assembly of multi-enzyme systems on engineered protein or DNA scaffolds for biosynthesis also illustrates the power of using defined molecular structures to organize components for enhanced function, a principle that applies to the use of chemical scaffolds in synthesis. nih.govnih.gov

Catalytic Applications and Reaction Mechanisms

Metal-Catalyzed Reactions Involving 2-Propynal, 3-(2-thienyl)- Derivatives

The presence of both an electron-rich thiophene (B33073) ring and a carbon-carbon triple bond in 2-Propynal, 3-(2-thienyl)- and its derivatives allows for a range of metal-catalyzed reactions, leading to the formation of complex molecular structures.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for cross-coupling reactions, and the thienyl moiety of 2-Propynal, 3-(2-thienyl)- derivatives is amenable to such transformations. Direct C-H activation and arylation of the thiophene ring can be achieved using palladium catalysis, offering a route to functionalized thienyl compounds.

Research has demonstrated the successful palladium-catalyzed direct arylation of various substituted thiophenes with (hetero)aromatic bromides. researchgate.net These reactions are often carried out in sustainable deep eutectic solvents, such as choline (B1196258) chloride/glycerol, and can proceed under aerobic conditions with palladium chloride as the catalyst. researchgate.net This methodology allows for the introduction of both electron-poor and electron-rich aryl groups onto the thiophene ring with moderate to high yields. researchgate.net While not specifically demonstrated on 2-Propynal, 3-(2-thienyl)-, this approach highlights the potential for its derivatization at the thiophene ring.

Furthermore, palladium-catalyzed cross-coupling reactions of thiofuranyl substrates with aryl bromides via C-H activation have been reported. researchgate.net These reactions, often utilizing NHC-palladium(II) complexes as pre-catalysts, show high conversions for a variety of thienyl derivatives. researchgate.net

Table 1: Examples of Palladium-Catalyzed Arylation of Thienyl Derivatives

Thienyl SubstrateAryl BromideCatalystBaseSolventYield (%)Reference
3,4-Ethylenedioxythiophene (EDOT)4-BromoacetophenonePdCl2K2CO3Choline chloride/GlycerolHigh researchgate.net
1-(2-thienyl)-ethanone4-Bromoacetophenonetrans-dichloro-[(Z)-1-styryl-3-benzyl-benzimidazol-2-yliden]pyridine palladium(II)KOAcDimethylacetamide92 (conversion) researchgate.net
2-Methylthiophene4-Bromoacetophenonetrans-dichloro-[(Z)-1-styryl-3-benzyl-benzimidazol-2-yliden]pyridine palladium(II)KOAcDimethylacetamideHigh (conversion) researchgate.net

This table presents data for related thienyl derivatives to illustrate the potential for palladium-catalyzed reactions of 2-Propynal, 3-(2-thienyl)-.

Rhodium-Catalyzed Reactions

Rhodium catalysts are known to mediate a variety of transformations involving alkynes, including cyclizations and addition reactions. For derivatives of 2-Propynal, 3-(2-thienyl)-, rhodium catalysts could potentially be employed for intramolecular cyclizations or intermolecular reactions involving the propynal moiety.

For instance, rhodium(II)-catalyzed annulations of N-vinyl indoles with N-tosyl-1,2,3-triazoles have been developed to synthesize indoles containing a N-dihydropyrrole. researchgate.net While a different substrate class, this demonstrates the capability of rhodium catalysts to facilitate complex cyclizations. Additionally, rhodium-catalyzed trans-bis-silylation reactions of 2-ethynyl-3-pentamethyldisilanylpyridines have been reported to yield pyridine-fused siloles. nih.gov These examples suggest that the alkynyl group in 3-(2-thienyl)propynal derivatives could be a reactive handle for rhodium-catalyzed transformations, although specific studies on this substrate are not prevalent in the literature.

Copper-Promoted/Catalyzed Cyclizations

Copper catalysts are effective in promoting cyclization reactions, particularly those involving heteroatoms. In the context of 2-Propynal, 3-(2-thienyl)- derivatives, copper-catalyzed cyclizations can be envisioned to construct new heterocyclic rings.

A notable example is the synthesis of 2-acylthienopyridines through a copper-catalyzed cyclization of o-propynol fluoropyridine using xanthate as a thiol surrogate. nih.gov This reaction proceeds under mild conditions and demonstrates the utility of copper catalysis in forming a thiophene ring fused to another heterocycle from a propargyl precursor. nih.gov This strategy could be conceptually applied to derivatives of 2-Propynal, 3-(2-thienyl)- to generate novel fused heterocyclic systems.

Table 2: Copper-Catalyzed Synthesis of a Thienopyridine Derivative

Starting MaterialReagentsCatalystConditionsProductYield (%)Reference
2-(3,3-diethoxyprop-1-yn-1-yl)-3-fluoropyridinePotassium O-ethyl carbonodithioateCuIToluene, Et3N2-acetyl-5-azathieno[2,3-b]pyridineModerate to good nih.gov

This table showcases a related copper-catalyzed cyclization to form a thiophene-containing heterocycle.

Zirconium and Other Metal Complexes in Polymerization

Zirconocene-based catalysts are well-established for the polymerization of α-olefins, such as propylene (B89431) and ethylene. nih.gov These catalysts, typically activated by methylaluminoxane (B55162) (MAO) or other co-catalysts, operate via a single-site mechanism, allowing for the production of polymers with controlled microstructures and narrow molecular weight distributions. nih.gov The general mechanism involves the coordination and insertion of the olefin monomer into the zirconium-alkyl bond.

However, a review of the current literature indicates that the application of zirconium or other related metal complexes for the polymerization of alkynylthiophenes, including 2-Propynal, 3-(2-thienyl)-, has not been reported. The reactivity of the aldehyde group and the different coordination chemistry of the alkyne compared to an alkene would likely require significant modification of existing zirconocene (B1252598) catalyst systems.

Biocatalysis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can perform complex transformations under mild conditions, often with high enantioselectivity, which is particularly valuable for the synthesis of chiral pharmaceutical intermediates.

Enzymatic Asymmetric Reduction for Chiral Intermediates

The carbonyl group of 2-Propynal, 3-(2-thienyl)- and its derivatives is a prime target for enzymatic reduction to produce chiral alcohols. These chiral propargyl alcohols are valuable building blocks in organic synthesis.

Significant research has been conducted on the enzymatic reduction of a closely related compound, ethyl 3-oxo-3-(2-thienyl) propanoate (KEES), to produce ethyl (S)-3-hydroxy-3-(2-thienyl) propanoate ((S)-HEES). nih.gov This chiral alcohol is a key intermediate in the synthesis of the antidepressant drug duloxetine. nih.gov

Short-chain dehydrogenases/reductases (SDRs) have been identified as effective biocatalysts for this transformation. For example, the enzyme ChKRED12 from Chryseobacterium sp. CA49 has been shown to catalyze the NADPH-dependent reduction of KEES with excellent stereoselectivity, yielding the (S)-alcohol with an enantiomeric excess (ee) of over 99%. nih.gov

Table 3: Enzymatic Reduction of Ethyl 3-oxo-3-(2-thienyl) propanoate (KEES)

EnzymeCofactorSubstrate ConcentrationConversionProductEnantiomeric Excess (ee)Reference
ChKRED12NADPH10 mM-(S)-HEES>99% nih.gov
ChKRED12 with cofactor regenerationNADPH100 g/LComplete (12h)(S)-HEES>99%

This successful application of biocatalysis on a structurally analogous compound strongly suggests that enzymatic asymmetric reduction could be a viable and efficient method for producing chiral alcohols from 2-Propynal, 3-(2-thienyl)- and its derivatives.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies for producing aldehydes often involve the selective oxidation of a corresponding primary alcohol. In the case of 2-Propynal, 3-(2-thienyl)-, the logical precursor would be 3-(2-thienyl)-2-propyn-1-ol. The synthesis of this aldehyde could, therefore, be achieved through the biocatalytic oxidation of this precursor alcohol.

Several classes of enzymes are known to catalyze the oxidation of alcohols to aldehydes. Alcohol dehydrogenases (ADHs) are a prominent family of enzymes that facilitate the reversible reduction of aldehydes and ketones to their corresponding alcohols. mdpi.com These enzymes are attractive for synthetic applications due to their high chemo-, regio-, and stereoselectivity. mdpi.com While many ADHs are used for the reduction of carbonyls, they can also be employed for the oxidation of alcohols, particularly when coupled with an efficient cofactor regeneration system.

Another relevant class of enzymes is the flavoprotein oxidases. For instance, an FAD-containing alcohol oxidase from Phanerochaete chrysosporium has been shown to perform enantioselective oxidation of secondary alcohols. rug.nl Although this particular enzyme is known for acting on primary alcohols, its ability to handle more complex secondary alcohols suggests that oxidases could be viable catalysts for the oxidation of substituted propargylic alcohols.

The biocatalytic synthesis of other heterocyclic aldehydes has been demonstrated. For example, lipases have been used to catalyze the trimolecular condensation of heterocyclic aldehydes, including those derived from thiophene, with acetone (B3395972) and primary aromatic amines to form Mannich bases. nih.gov This indicates that enzymes can effectively recognize and process thiophene-containing substrates. Furthermore, carboxylic acid reductases (CARs) are capable of reducing a wide range of carboxylic acids, including heterocyclic variants, to their corresponding aldehydes. nih.gov This suggests that a chemoenzymatic route starting from 3-(2-thienyl)propiolic acid could also be a feasible approach.

A potential chemoenzymatic route to 2-Propynal, 3-(2-thienyl)- is outlined below. This hypothetical pathway is based on established biocatalytic transformations of similar substrates.

Hypothetical Chemoenzymatic Synthesis of 2-Propynal, 3-(2-thienyl)- Step 1: Synthesis of the Precursor Alcohol The synthesis would begin with the chemical coupling of 2-ethynylthiophene (B1312097) and formaldehyde (B43269) to produce the precursor, 3-(2-thienyl)-2-propyn-1-ol.

Step 2: Biocatalytic Oxidation The precursor alcohol would then be subjected to enzymatic oxidation to yield the target aldehyde, 2-Propynal, 3-(2-thienyl)-. An appropriate alcohol dehydrogenase or oxidase would be selected for this step. The reaction would require a suitable cofactor, such as NAD⁺ or FAD, and a regeneration system to ensure catalytic turnover.

The table below summarizes enzymes and reaction types that could be applicable to the synthesis of 2-Propynal, 3-(2-thienyl)-, based on transformations of analogous compounds.

Enzyme ClassSubstrate TypeReaction TypePotential Application to Target Compound
Alcohol Dehydrogenase (ADH)Primary and secondary alcoholsOxidation/ReductionOxidation of 3-(2-thienyl)-2-propyn-1-ol
Alcohol OxidasePrimary and secondary alcoholsOxidationOxidation of 3-(2-thienyl)-2-propyn-1-ol
LipaseHeterocyclic aldehydesCondensationDownstream derivatization of 2-Propynal, 3-(2-thienyl)-
Carboxylic Acid Reductase (CAR)Heterocyclic carboxylic acidsReductionReduction of 3-(2-thienyl)propiolic acid

Enzyme Engineering for Enhanced Catalytic Activity and Enantioselectivity

The efficiency and selectivity of enzymes are not always optimal for non-natural substrates or for the specific conditions required in industrial processes. Enzyme engineering provides powerful tools to tailor biocatalysts for desired properties. nih.gov For the synthesis of 2-Propynal, 3-(2-thienyl)-, engineering an alcohol dehydrogenase could be crucial for achieving high catalytic activity and, if a chiral center were present, high enantioselectivity.

Protein engineering efforts on ADHs have often focused on reshaping the substrate-binding pocket to accommodate bulky substrates or to alter stereoselectivity. nih.gov For a substrate like 3-(2-thienyl)-2-propyn-1-ol, which contains a relatively bulky thiophene group, modifying the active site to reduce steric hindrance could significantly improve catalytic efficiency. rsc.org

One successful strategy involves iterative saturation mutagenesis (ISM), where specific residues in the active site are systematically mutated to explore the effects on catalysis. nih.gov Another approach is computationally-guided enzyme engineering, where methods like FRESCO can predict mutations that enhance enzyme stability, a critical factor for industrial applications. nih.gov For example, a 10-fold mutant of an alcohol dehydrogenase from Candida magnoliae was generated with a melting temperature of 94°C, a significant increase of 51°C compared to the wild type. nih.gov

The table below presents examples of enzyme engineering strategies applied to alcohol dehydrogenases that could be relevant for optimizing a biocatalyst for the synthesis of 2-Propynal, 3-(2-thienyl)-.

EnzymeEngineering StrategyTarget Substrate TypeImprovement
Alcohol dehydrogenase from Lactobacillus kefiri (LkADH)Iterative "shrinking mutagenesis"Diaryl ketonesIncreased activity and >99% ee by reducing steric hindrance. rsc.org
Alcohol dehydrogenase from Candida magnoliae (ADHA)Computationally-guided (FRESCO)Various ketonesIncreased melting temperature by up to 51°C. nih.gov
Alcohol dehydrogenase (CpRCR)Evolutionary coupling-inspired engineeringAromatic ketones and β-ketoesters1.24–7.81 fold increase in kcat/Km by mutating distant sites. nih.gov

These examples demonstrate that enzyme engineering can overcome limitations such as low activity for sterically demanding substrates and insufficient stability. By applying similar strategies, it is conceivable to develop a highly efficient and robust biocatalyst for the production of 2-Propynal, 3-(2-thienyl)-.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Atom Economy and Regioselectivity

The development of efficient and sustainable synthetic routes to 2-Propynal, 3-(2-thienyl)- is a primary area of future research. While traditional methods may be employed, a focus on green chemistry principles, such as maximizing atom economy and ensuring high regioselectivity, will be crucial.

Future synthetic strategies are expected to move away from multi-step procedures that involve protecting groups and generate significant waste. Instead, the focus will be on catalytic and atom-economical reactions. This includes the direct activation of C-H bonds, which would allow for the coupling of a thiophene (B33073) moiety with a three-carbon aldehyde precursor in a single step, minimizing the formation of byproducts.

Another promising avenue is the catalytic isomerization of propargyl alcohols, which can be synthesized from 2-ethynylthiophene (B1312097) and formaldehyde (B43269). This method, if successful, would offer a highly atom-economical route to the target aldehyde. The development of catalysts that can achieve this transformation with high efficiency and selectivity will be a key research focus.

The table below illustrates a hypothetical comparison of synthetic efficiencies for the preparation of 2-Propynal, 3-(2-thienyl)-, highlighting the potential benefits of modern synthetic methods.

Synthetic MethodNumber of StepsKey ReagentsTheoretical Atom Economy (%)
Traditional (e.g., Grignard)3-4Organometallics, protecting groups< 50%
Catalytic C-H Activation1-2Transition metal catalyst> 80%
Isomerization of Propargyl Alcohol2Ruthenium or other metal catalyst> 90%

Note: The data in this table is illustrative and intended to highlight the principles of atom economy.

Exploration of Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize the novel synthetic methodologies discussed above, a detailed understanding of the reaction mechanisms and kinetics is essential. Advanced spectroscopic techniques applied in-situ (within the reaction vessel) will be invaluable for this purpose.

Future research will likely involve the use of techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy to monitor the real-time conversion of reactants to products. This would allow for the precise determination of reaction endpoints, the identification of transient intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading.

For instance, in the synthesis of 2-Propynal, 3-(2-thienyl)-, in-situ spectroscopy could track the disappearance of the characteristic C-H stretch of a terminal alkyne and the appearance of the aldehyde C=O stretch, providing a wealth of kinetic data. This information is critical for scaling up reactions from the laboratory to industrial production.

Development of Next-Generation Computational Models for Property Prediction

Computational chemistry is a powerful tool for predicting the physicochemical properties and reactivity of molecules, thereby guiding experimental research. The development of accurate computational models for 2-Propynal, 3-(2-thienyl)- and its derivatives is a key emerging research direction.

Using methods such as Density Functional Theory (DFT), it will be possible to predict various properties, including:

Molecular geometry and electronic structure: Understanding the planarity of the molecule and the distribution of electron density.

Spectroscopic signatures: Simulating NMR, IR, and UV-Vis spectra to aid in experimental characterization.

Reactivity indices: Predicting the most likely sites for electrophilic and nucleophilic attack, which is crucial for designing new reactions.

Optoelectronic properties: Estimating the HOMO-LUMO gap to predict the potential of the molecule and its derivatives in electronic applications.

These computational models will accelerate the discovery of new applications by allowing for the virtual screening of a wide range of potential derivatives with tailored properties before committing to their synthesis.

Design of New Functional Materials with Tailored Optoelectronic Properties

The conjugated system of 2-Propynal, 3-(2-thienyl)-, incorporating both a thiophene ring and a carbon-carbon triple bond, makes it an attractive building block for novel functional materials with interesting optoelectronic properties.

Future research will focus on the polymerization of 2-Propynal, 3-(2-thienyl)- to create novel conductive polymers. The resulting polymers could have a unique structure with alternating thiophene and polyacetylene-like segments, potentially leading to materials with high charge carrier mobility and interesting photophysical properties.

Furthermore, the aldehyde group can be used as a reactive handle to graft the molecule onto other polymer backbones or to create well-defined oligomers with specific functionalities. These materials could find applications in:

Organic photovoltaics (OPVs): As components of the active layer in solar cells.

Organic light-emitting diodes (OLEDs): As emissive or charge-transport materials.

Sensors: Where changes in the polymer's electronic properties upon exposure to an analyte can be detected.

Integration into Supramolecular Assembly Architectures

Supramolecular chemistry, which involves the self-assembly of molecules into larger, ordered structures, offers a bottom-up approach to the creation of complex functional systems. The molecular features of 2-Propynal, 3-(2-thienyl)- make it a promising candidate for integration into such architectures.

The polar aldehyde group can participate in hydrogen bonding, while the aromatic thiophene ring can engage in π-π stacking interactions. These non-covalent interactions can be used to direct the self-assembly of the molecule into well-defined nanostructures, such as:

Nanowires and nanorods: Which could be of interest for nanoelectronics.

Liquid crystals: With potential applications in display technologies.

Gels: For applications in drug delivery or as smart materials.

By chemically modifying the molecule, for example, by introducing additional functional groups, the self-assembly process can be precisely controlled to generate a variety of complex and functional supramolecular structures.

Catalyst Design for Efficient and Stereoselective Transformations

The aldehyde and alkyne functionalities of 2-Propynal, 3-(2-thienyl)- are both susceptible to a variety of chemical transformations. The design of new catalysts that can control the stereoselectivity of these reactions is a significant area for future research.

For example, the development of chiral catalysts for the asymmetric addition of nucleophiles to the aldehyde group would allow for the synthesis of enantiomerically pure secondary alcohols, which are valuable building blocks in medicinal chemistry. Similarly, catalysts for the stereoselective addition to the carbon-carbon triple bond could lead to the formation of either the E or Z isomer of a substituted alkene with high precision.

The table below provides a hypothetical overview of potential stereoselective transformations and the types of catalysts that could be developed.

TransformationTarget FunctionalityPotential Catalyst Type
Asymmetric Aldol AdditionAldehydeChiral organocatalysts (e.g., proline derivatives)
Asymmetric AlkynylationAldehydeChiral metal complexes (e.g., with BINOL ligands)
Stereoselective HydrosilylationAlkyneRhodium or platinum complexes with chiral phosphine (B1218219) ligands
Stereoselective HydroaminationAlkyneGold or other late transition metal catalysts

Note: This table presents potential research avenues and catalyst types that have been successful for similar substrates.

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